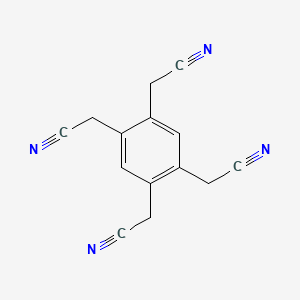
1,2,4,5-Benzenetetraacetonitrile
概要
説明
1,2,4,5-Benzenetetraacetonitrile is a chemical compound with the molecular formula C14H10N4 . It is used in various fields like organic synthesis, medicinal chemistry, and material science due to its unique properties.
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,2,4,5-tetrakis (bromomethyl) benzene and tetraethylammonium bromide in dimethylformamide at -40°C under nitrogen conditions. Sodium cyanide (NaCN) is then added and the mixture is stirred for 2 hours. The temperature is slowly raised to -5°C and the reaction mixture is separated into distilled water and ethyl acetate, dried over anhydrous sodium sulfate, and filtered .Molecular Structure Analysis
The molecular weight of this compound is 234.26 . The InChI Key is AVSBFLCZMKZGKY-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is a versatile compound that finds extensive applications in scientific research. Its unique properties make it an ideal candidate for various fields like organic synthesis, medicinal chemistry, and material science.Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high GI absorption and is an inhibitor of CYP1A2 and CYP3A4. It has a Log Po/w (iLOGP) of 1.18 and a Bioavailability Score of 0.55. It is very soluble with a solubility of 5.68 mg/ml .作用機序
Target of Action
1,2,4,5-Benzenetetraacetonitrile is a chemical compound that has been used in the construction of metal-organic frameworks (MOFs) with Zinc (Zn) ions . These MOFs are the primary targets of the compound and play a crucial role in the detection of iron (iii) ions and acetylacetone .
Mode of Action
The compound interacts with its targets by inducing various coordination modes in the BTEC 4− linkers, which are part of the MOFs . This interaction results in the formation of luminescent Zn (ii)-MOFs that can detect iron (iii) ions and acetylacetone with high sensitivity and selectivity .
Biochemical Pathways
It is known that the compound plays a role in the construction of mofs, which are used in the detection of certain ions . The downstream effects of these pathways could include changes in the luminescence properties of the MOFs, thereby affecting their detection capabilities .
Pharmacokinetics
It is known that the compound has a high gi absorption and is a cyp1a2 and cyp3a4 inhibitor . These properties could impact the bioavailability of the compound, potentially affecting its efficacy in the construction of MOFs .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of luminescent Zn (ii)-MOFs . These MOFs can detect iron (iii) ions and acetylacetone with high sensitivity and selectivity, demonstrating the compound’s effectiveness in this application .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its ability to interact with its targets and form MOFs . Additionally, the compound’s stability under various conditions, such as temperature and pH, can also impact its effectiveness .
実験室実験の利点と制限
One of the advantages of using 1,2,4,5-Benzenetetraacetonitrile in lab experiments is its high purity and stability. It can be easily synthesized and purified, which makes it a reliable reagent for various experiments. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested, inhaled, or absorbed through the skin. Therefore, proper safety precautions should be taken when handling this compound in the lab.
将来の方向性
There are several future directions for the research on 1,2,4,5-Benzenetetraacetonitrile. One of the potential applications is in the development of new anticancer drugs. This compound has shown promising results in inhibiting the growth of cancer cells, and further studies are needed to determine its efficacy and safety in humans. Another potential application is in the development of new materials with unique properties. This compound can be used as a building block for the synthesis of MOFs, which have potential applications in gas storage, catalysis, and separation. Further studies are needed to optimize the synthesis conditions and explore the properties of this compound-based MOFs.
In conclusion, this compound is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the properties and potential applications of this compound.
科学的研究の応用
1,2,4,5-Benzenetetraacetonitrile has been extensively studied for its potential applications in various fields. In materials science, it has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to form strong coordination bonds with metal ions. In organic chemistry, it has been used as a reagent for the synthesis of various organic compounds such as heterocyclic compounds and amino acids. In pharmaceuticals, this compound has been investigated as a potential drug candidate for the treatment of cancer and other diseases.
Safety and Hazards
生化学分析
Cellular Effects
The cellular effects of 1,2,4,5-Benzenetetraacetonitrile are also not well-documented. It’s possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies .
Molecular Mechanism
It’s speculated that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could explore any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
特性
IUPAC Name |
2-[2,4,5-tris(cyanomethyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c15-5-1-11-9-13(3-7-17)14(4-8-18)10-12(11)2-6-16/h9-10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSBFLCZMKZGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1CC#N)CC#N)CC#N)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide](/img/structure/B3332152.png)




![7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3332173.png)


![2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B3332208.png)
![5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3332228.png)

![5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3332238.png)
![Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate](/img/structure/B3332242.png)
![2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol](/img/structure/B3332245.png)